3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyrimidine moiety, a piperidine ring, a cyclopropyl group, and a triazolone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chloropyrimidine moiety: This can be achieved through the chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine and aldehyde precursors.
Construction of the triazolone core: This step involves the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the cyclopropyl group: This can be done through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Shares the chloropyrimidine and piperidine moieties but lacks the triazolone core.
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Contains a similar chloropyrimidine and piperidine structure but differs in the additional functional groups.
Uniqueness
3-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a triazolone core with a cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19ClN6O |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
5-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H19ClN6O/c1-20-15(23)22(12-2-3-12)13(19-20)10-4-6-21(7-5-10)14-17-8-11(16)9-18-14/h8-10,12H,2-7H2,1H3 |
InChI Key |
KCPUIHLGDOKRRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC=C(C=N3)Cl)C4CC4 |
Origin of Product |
United States |
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